molecular formula C8H7BrClNO B14805459 2-Bromo-6-chloro-3-cyclopropoxypyridine

2-Bromo-6-chloro-3-cyclopropoxypyridine

Cat. No.: B14805459
M. Wt: 248.50 g/mol
InChI Key: NPPLVLOWSAGSHB-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-cyclopropoxypyridine is a halogenated pyridine derivative featuring a bromo group at position 2, a chloro group at position 6, and a cyclopropoxy substituent at position 2.

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

2-bromo-6-chloro-3-cyclopropyloxypyridine

InChI

InChI=1S/C8H7BrClNO/c9-8-6(12-5-1-2-5)3-4-7(10)11-8/h3-5H,1-2H2

InChI Key

NPPLVLOWSAGSHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-cyclopropoxypyridine typically involves the cyclopropanation of a pyridine derivative followed by halogenation. One common method includes the reaction of 2,6-dichloropyridine with cyclopropylmagnesium bromide to form 2-chloro-6-cyclopropoxypyridine. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-cyclopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-chloro-3-cyclopropoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-cyclopropoxypyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can form halogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares substituents, molecular formulas, and molecular weights of structurally related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number
2-Bromo-6-chloro-3-cyclopropoxypyridine Br (2), Cl (6), cyclopropoxy (3) C9H8BrClNO ~276.5 (calculated) Not available
2-Bromo-6-chloro-3-methoxypyridine Br (2), Cl (6), OCH₃ (3) C6H5BrClNO 236.47 1256819-37-0
3-Bromo-2-chloro-6-methoxypyridine Br (3), Cl (2), OCH₃ (6) C6H5BrClNO 236.47 777931-67-6
2-Chloro-6-bromopyridine Cl (2), Br (6) C5H3BrClN 192.44 Not provided
2-Bromo-3-methylpyridine Br (2), CH₃ (3) C6H6BrN 172.02 3430-17-9
3-Amino-2-bromo-6-methoxypyridine NH₂ (3), Br (2), OCH₃ (6) C6H7BrN2O 217.04 135795-46-9

Key Observations :

  • Substituent Positioning : Halogen placement (Br/Cl) significantly impacts reactivity. For example, 2-Bromo-6-chloro-3-methoxypyridine and 3-Bromo-2-chloro-6-methoxypyridine share the same formula but differ in halogen positions, altering steric and electronic profiles.
  • Cyclopropoxy vs. Methoxy groups are electron-donating via resonance, whereas cyclopropoxy may exhibit mixed electronic effects due to ring strain .
  • Amino vs. Alkoxy Groups: 3-Amino-2-bromo-6-methoxypyridine introduces a nucleophilic NH₂ group, enabling diverse functionalization compared to alkoxy-substituted analogs.

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